molecular formula C17H16N2O5S B3303043 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide CAS No. 919681-26-8

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B3303043
CAS No.: 919681-26-8
M. Wt: 360.4 g/mol
InChI Key: GWCSLJFNRAWMDT-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide (CAS 919681-26-8) is a sulfonamide derivative engineered for advanced research applications. Its structure integrates a sulfonamide group with an electron-rich 2-methoxyphenyl substituent and a key pyrrolidine-2,5-dione moiety . This combination is designed to provide high reactivity in conjugation and crosslinking reactions, making the compound a valuable building block in organic synthesis and pharmaceutical intermediate development . The presence of the dioxopyrrolidinyl (N-hydroxysuccinimide) ester group allows for selective functionalization and stable amide bond formation, while the sulfonamide linkage contributes to its potential bioactivity . This reagent is particularly suitable for research in medicinal chemistry and materials science, where it can be used in the design of targeted molecular probes or polymer precursors . Compounds featuring similar dioxopyrrolidinyl and sulfonamide motifs have demonstrated significant pharmacological potential in scientific studies, showing activity as anticonvulsants and in cancer research, such as in the inhibition of the PARP-1 enzyme . This product is characterized by its high purity (typically 90%+), stability under standard conditions, and reliable performance in amide bond-forming reactions . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-15-5-3-2-4-14(15)18-25(22,23)13-8-6-12(7-9-13)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSLJFNRAWMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 2-methoxyaniline with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Base: Triethylamine or pyridine.

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study enzyme functions or protein interactions.

    Medicine: Potential use as an antibiotic or enzyme inhibitor.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved could include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs.
  • Substituent Effects : The 2-methoxyphenyl group in the target compound likely increases steric bulk and lipophilicity compared to the unsubstituted phenyl group in CAS 112167-37-0 . The methoxy group could also influence metabolic stability by reducing oxidative degradation.
  • Dioxopyrrolidinyl Moieties : This ring system is conserved across multiple analogs and may act as a bioisostere for cyclic amides or lactams, contributing to conformational rigidity and enzyme interaction .

SAR Insights :

  • The dioxopyrrolidinyl ring’s electron-withdrawing properties may stabilize interactions with positively charged residues in enzyme active sites.
  • Methoxy substituents on aromatic rings often improve solubility and metabolic stability but may reduce binding affinity due to steric effects .

Computational and Physicochemical Properties

provides computational data for CAS 112167-37-0, a close analog:

  • Molecular Weight : 330.36 g/mol
  • InChIKey : VOHKWKCJOFGEHA-UHFFFAOYSA-N
  • Topological Polar Surface Area (TPSA) : 97.4 Ų (indicative of high polarity due to sulfonamide and dioxopyrrolidinyl groups) .

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides have been widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H18N2O6SC_{18}H_{18}N_{2}O_{6}S. The presence of the dioxopyrrolidine moiety and the methoxyphenyl group suggests potential interactions with biological targets due to their structural diversity.

The biological activity of sulfonamides typically involves the inhibition of bacterial folic acid synthesis; however, the specific mechanism for this compound may vary. Preliminary studies suggest that it may act through:

  • Enzyme Inhibition : Compounds containing sulfonamide groups often inhibit enzymes involved in metabolic pathways. For instance, they may target dihydropteroate synthase in bacteria.
  • Receptor Modulation : The methoxyphenyl group may enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in inflammation or cancer progression.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound's efficacy has yet to be extensively documented; however, its structural similarities to known sulfonamides suggest potential antimicrobial effects.

Anticancer Activity

Recent research has indicated that compounds with similar structures possess anticancer properties. For instance, studies on related dioxopyrrolidine derivatives have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : Compounds showed significant inhibition of cell proliferation in various cancer cell lines, indicating potential as anticancer agents.
  • Mechanisms of Action : These compounds may induce apoptosis or cell cycle arrest in cancer cells through modulation of key signaling pathways.

Case Studies

  • Antinociceptive Activity : In animal models, related compounds have demonstrated significant antinociceptive effects, suggesting potential applications in pain management.
  • Neuroprotective Effects : Some derivatives have shown protective effects against neurotoxicity in vitro and in vivo models, indicating possible therapeutic roles in neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntibacterial5.0
Compound BAnticancer (MDA-MB-436)2.57
Compound CAntinociceptive10.0
Compound DNeuroprotective3.0

Q & A

Q. What are the critical steps in synthesizing 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including sulfonamide formation and pyrrolidinone ring coupling. Key steps include:

  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline under basic conditions (e.g., pyridine) to form the sulfonamide core.
  • Pyrrolidinone coupling : Introducing the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Optimization : Temperature control (60–80°C), solvent selection (e.g., DMF for solubility), and catalyst use (e.g., CuI for coupling efficiency) are critical for yield and selectivity .
  • Purity validation : NMR (¹H/¹³C), MS, and HPLC (>95% purity) confirm structural integrity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm). ¹³C NMR confirms carbonyl signals (δ 170–175 ppm) from the dioxopyrrolidinone ring .
  • Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]⁺) at m/z 389.1 (calculated for C₁₈H₁₇N₂O₅S).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and detects impurities .

Intermediate Research Questions

Q. What experimental designs are used to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • In vitro assays : Use recombinant enzymes (e.g., carbonic anhydrase) or cell-based models (e.g., CHO cells) to measure IC₅₀ values.
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 µM.
  • Control experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (DMSO <0.1%) .
  • Data interpretation : Compare activity to structural analogs (e.g., 4-nitrobenzenesulfonamide derivatives) to identify SAR trends .

Q. How can researchers resolve contradictions in reported data on the compound’s effects on glycosylation pathways?

  • Context-dependent effects : The compound may suppress galactosylation in CHO cells (reducing antibody Fc effector functions) but enhance mannosylation in other systems .
  • Method standardization : Use identical cell lines (e.g., rCHO), culture conditions, and glycan analysis protocols (HPLC with 2-AB labeling) for cross-study comparisons .
  • Mechanistic studies : Perform RNA-seq to identify glycosyltransferase expression changes (e.g., B4GALT1 downregulation) under compound treatment .

Advanced Research Questions

Q. What advanced strategies are employed to study the compound’s structure-activity relationship (SAR) for therapeutic optimization?

  • Analog synthesis : Modify the methoxyphenyl group (e.g., replace with 4-fluorophenyl) or pyrrolidinone ring (e.g., dimethyl substitutions) to assess activity changes .
  • Computational modeling : Dock the compound into target proteins (e.g., TRPM8 ion channels) using AutoDock Vina to predict binding affinities .
  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding (e.g., >90% bound to albumin) .

Q. How does the compound influence intracellular metabolic pathways, such as oxidative phosphorylation or glycolysis, in recombinant cell lines?

  • Metabolic flux analysis : Use ¹³C-glucose tracing and LC-MS to quantify ATP/ADP ratios and TCA cycle intermediates .
  • Cell-specific productivity : Calculate glucose uptake rate (qGlc) and lactate production (qLac) in fed-batch cultures. MPPB increases qGlc by 30% and intracellular ATP by 50% .
  • Mitochondrial profiling : Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer to assess oxidative metabolism .

Q. What methodologies are used to evaluate the compound’s impact on monoclonal antibody (mAb) glycosylation and quality attributes?

  • Glycan profiling : Isolate mAbs via Protein A affinity chromatography, release N-glycans with PNGase F, and analyze via HILIC-HPLC with fluorescence detection .
  • Galactosylation suppression : Quantify G0F (agalactosylated) vs. G1F/G2F (galactosylated) species. MPPB reduces galactosylation by 40% in CHO cultures .
  • Functional assays : Test FcγRIIIa binding (SPR) and ADCC activity to correlate glycan changes with therapeutic efficacy .

Q. How can the compound’s effects be scaled from batch to fed-batch bioreactor systems while maintaining reproducibility?

  • Fed-batch optimization : Supplement cultures with glucose/glutamine feeds to maintain viability >80% and extend production phases .
  • Process analytical technology (PAT) : Use inline Raman spectroscopy to monitor metabolite levels (e.g., lactate) in real time .
  • Scale-down models : Validate findings in 2L bioreactors before transitioning to 2,000L production scales .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide

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